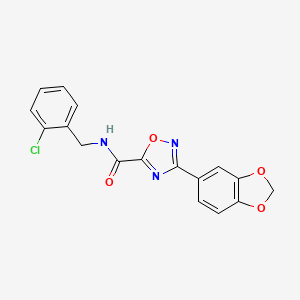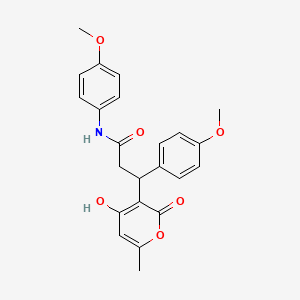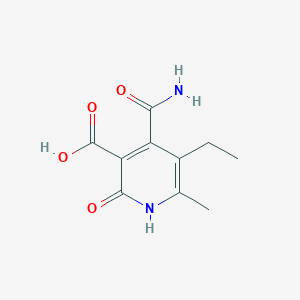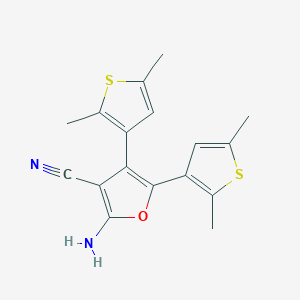![molecular formula C20H16ClN3O6S B11060891 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B11060891.png)
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a hydroxyl group, and a sulfamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-nitroaniline to form an intermediate, which is then reacted with 2-hydroxybenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16ClN3O6S |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
4-chloro-3-[(2-hydroxyphenyl)-methylsulfamoyl]-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H16ClN3O6S/c1-23(17-8-4-5-9-18(17)25)31(29,30)19-12-13(10-11-14(19)21)20(26)22-15-6-2-3-7-16(15)24(27)28/h2-12,25H,1H3,(H,22,26) |
Clé InChI |
LLQRLMHUDRCACU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)
![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)


![1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11060842.png)


![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)
![1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060875.png)



![2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B11060883.png)
![6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060887.png)
